3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one
Description
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a four-membered ring system with two methoxyphenyl substituents at positions 1 and 4 and an amino group at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The presence of methoxy groups on the aromatic rings enhances solubility and modulates electronic effects, which can influence both synthetic pathways and biological interactions .
Properties
CAS No. |
1291489-87-6 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-8-6-11(7-9-13)16-15(18)17(20)19(16)12-4-3-5-14(10-12)22-2/h3-10,15-16H,18H2,1-2H3 |
InChI Key |
VTYUFUMOUPBLBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Imine Intermediate Formation
The synthesis begins with the preparation of an imine precursor by condensing 3-methoxyaniline with 4-methoxybenzaldehyde. This reaction proceeds in anhydrous ethanol under reflux, yielding the Schiff base 6 (Scheme 1). The choice of solvent and stoichiometric ratio (1:1.2 aniline:aldehyde) ensures >90% conversion, as confirmed by thin-layer chromatography (TLC).
Ketene Precursor Activation
Phthalylglycyl chloride (7 ) serves as the ketene precursor, activated via dropwise addition to the imine solution in dichloromethane (DCM) at −20°C. The use of a 4-fold excess of 7 ensures complete consumption of the imine, favoring the formation of the β-lactam ring.
Cyclization and Stereochemical Outcomes
The Staudinger reaction between 6 and 7 produces the trans-configured β-lactam 8 with 33–55% yield (Table 1). Stereoselectivity arises from thermodynamic control at elevated temperatures (100°C), where the trans isomer dominates due to reduced steric hindrance between the 3-methoxyphenyl and 4-methoxyphenyl groups.
Table 1: Stereochemical Outcomes in Staudinger Cycloaddition
| Precursor | Temperature (°C) | trans:% Yield | cis:% Yield |
|---|---|---|---|
| 6 + 7 | −20 | 33 | <5 |
| 6 + 7 | 100 | 55 | <2 |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C, 20 min) accelerates the Staudinger reaction, achieving 48% yield of 8 with comparable stereoselectivity. This method reduces reaction time from 24 hours to 30 minutes, enhancing throughput for small-scale syntheses.
Solid-Phase Synthesis
Immobilization of the imine on Wang resin enables iterative coupling with phthalylglycyl chloride, yielding the β-lactam with 40% efficiency after cleavage. While less efficient than solution-phase methods, this approach facilitates parallel synthesis for combinatorial libraries.
Optimization Strategies for Enhanced Yield
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) improve cyclization yields by stabilizing the transition state. Comparative studies demonstrate:
Catalytic Additives
Triethylamine (5 mol%) increases reaction efficiency to 58% by scavenging HCl generated during acyl chloride decomposition. Conversely, Lewis acids (e.g., ZnCl₂) promote side reactions, reducing yields to <20%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting flow chemistry with a tubular reactor (20 mL/min flow rate, 100°C) achieves 52% yield at kilogram scale, minimizing thermal degradation observed in batch processes. Key parameters include:
-
Residence time: 12 min
-
Pressure: 2 bar
-
Catalyst: None required
Waste Mitigation
Recycling DCM via fractional distillation reduces solvent consumption by 70%. The process economics improve further by recovering unreacted imine (23% recovery rate) using centrifugal partition chromatography.
Analytical Characterization
Structural Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN:H₂O = 70:30) confirms >98% purity, with retention time = 6.2 min.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
The biological and physicochemical properties of β-lactams are highly dependent on substituent patterns. Below is a comparative analysis of 3-amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one with key analogs from the literature.
Key Observations :
- Methoxy Positioning : The 3-methoxy group on the phenyl ring at position 1 may sterically hinder interactions compared to 4-methoxy analogs .
Key Observations :
- Antimicrobial Potency : Chloro-substituted analogs (e.g., compound 32 in ) show superior antibacterial activity (MIC 6.25 µg/mL) compared to methoxy-rich derivatives, likely due to increased electrophilicity.
- Antitumor Potential: Amino-substituted derivatives (e.g., compound 9 in ) exhibit nanomolar IC50 values against cancer cells, suggesting the target compound’s amino group could confer similar activity.
Physicochemical and Crystallographic Comparisons
- Planarity : The β-lactam ring in nitro- and chloro-substituted analogs (e.g., ) is nearly planar (deviation <0.016 Å), favoring enzyme active-site interactions.
- Solubility : Methoxy groups enhance solubility but may reduce membrane permeability compared to halogenated analogs .
- Crystal Packing: π-π stacking and C–H···O hydrogen bonds stabilize the crystal lattice in nitro-substituted derivatives , whereas amino groups may introduce additional H-bonding networks.
Biological Activity
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine ring : A four-membered ring that is part of the beta-lactam class.
- Substituents : An amino group at the 3-position and methoxy-substituted phenyl groups at the 1 and 4 positions.
Molecular Formula : CHNO
Molecular Weight : Approximately 298.34 g/mol
Research indicates that compounds in the azetidinone class exhibit significant antiproliferative effects, particularly against various cancer cell lines. The mechanisms through which 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one operates include:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule formation by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Activity : The compound has demonstrated potent activity against specific cancer cell lines, including MCF-7 (breast cancer), with IC values indicating low toxicity to non-cancerous cells .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one and related compounds:
Case Studies
Several studies have investigated the biological activity of azetidinones, focusing on their potential as anticancer agents:
- Study on MCF-7 Cells : A study demonstrated that azetidinone derivatives exhibited significant cytotoxicity in MCF-7 breast cancer cells, with some compounds achieving IC values in the low nanomolar range. The mechanism was primarily through tubulin destabilization, leading to apoptosis .
- Comparative Analysis : Another research highlighted that structural modifications, such as substituents on the phenyl rings, significantly influence the biological efficacy of azetidinones. Variations in substituents resulted in different pharmacological profiles, enhancing selectivity and potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-aminoazetidin-2-one derivatives with methoxyphenyl substituents?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Schiff base condensation : Reaction of a β-amino acid derivative with a carbonyl compound to form the azetidin-2-one core .
- Cyclocondensation : Use of diphosphorus tetraoxide (P₂O₄) to facilitate cyclization of carboxylic acids and imines, achieving yields up to 88% under optimized conditions .
- Substituent introduction : Methoxyphenyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation. Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity .
Q. How is the structural integrity of azetidin-2-one derivatives validated experimentally?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond angles (e.g., β-lactam ring angles ~85–92°) and confirms stereochemistry .
- NMR spectroscopy : Distinct signals for the NH₂ group (δ ~3.5–4.0 ppm) and methoxy substituents (δ ~3.8 ppm) validate substitution patterns .
- Melting point analysis : Correlates with purity; e.g., derivatives with nitro groups exhibit higher melting points (~150–189°C) due to increased planarity .
Q. What preliminary biological screening approaches are used for azetidin-2-one derivatives?
- Methodological Answer : Common assays include:
- Enzyme inhibition studies : Test interactions with bacterial penicillin-binding proteins (PBPs) via competitive binding assays .
- Cytotoxicity profiling : Use of MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
- Molecular docking : Predict binding affinities to targets like β-tubulin or DNA gyrase using software such as AutoDock Vina .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in azetidin-2-one synthesis?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .
- Temperature control : Lower temperatures (~0–5°C) favor kinetic control, minimizing byproducts .
Q. How do contradictory bioactivity data arise for structurally similar azetidin-2-one derivatives?
- Methodological Answer : Contradictions often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing antibacterial activity but reducing solubility .
- Stereochemical variations : Cis vs. trans configurations in the β-lactam ring alter target binding kinetics .
- Assay variability : Differences in cell line sensitivity (e.g., Gram-positive vs. Gram-negative bacteria) require standardized protocols .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR modeling : Correlates logP values (e.g., ~2.5–3.5 for methoxyphenyl derivatives) with membrane permeability .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50% for low molecular weight derivatives) and toxicity .
- DFT calculations : Analyze frontier molecular orbitals to predict reactivity with biological nucleophiles .
Q. How can enantiomeric purity be achieved for chiral azetidin-2-one derivatives?
- Methodological Answer :
- Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps .
- Crystallization-induced diastereomer resolution : Convert enantiomers to diastereomeric salts using tartaric acid derivatives .
Q. What strategies validate structure-activity relationships (SAR) for methoxyphenyl-substituted azetidin-2-ones?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., -OCH₃ vs. -Cl at para positions) and compare bioactivity .
- Crystallographic mapping : Overlay ligand-receptor complexes (e.g., PBP-azetidinone) to identify critical hydrogen bonds .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .
Notes
- Stereochemical complexity : The 3-amino group and methoxyphenyl substituents introduce multiple chiral centers, necessitating rigorous analytical validation .
- Toxicity considerations : Methoxyphenyl groups may form reactive metabolites (e.g., quinone imines), requiring hepatic microsome stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
